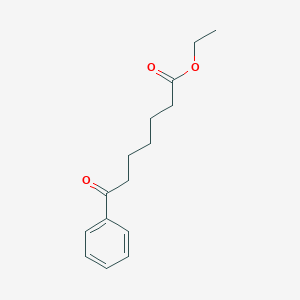
Ethyl 7-oxo-7-phenylheptanoate
概要
説明
Ethyl 7-oxo-7-phenylheptanoate is a chemical compound that has been the subject of various studies in organic chemistry. The compound is notable for its involvement in different synthesis processes and chemical reactions.
Synthesis Analysis
- Ballini et al. (1991) described a simple synthesis method for ethyl 7-oxoheptanoate, involving the reaction of cycloheptanone with potassium persulfate in ethanol, followed by oxidation with PCC (Ballini, Marcantoni, & Petrini, 1991).
- Vostrikov et al. (2010) discussed the synthesis of ethyl (±)-(13,15-dideoxy)-16-methyl-9-oxoprosta-13(E,Z),15(E)-dienoate, which relates to ethyl 7-oxo-7-phenylheptanoate synthesis (Vostrikov, Loza, Ivanova, & Miftakhov, 2010).
Molecular Structure Analysis
- Kumar et al. (2016) synthesized ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and analyzed its crystal and molecular structure, providing insights relevant to the structural analysis of ethyl 7-oxo-7-phenylheptanoate (Kumar et al., 2016).
Chemical Reactions and Properties
- Chiba et al. (1985) detailed the synthesis of 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, a key structure related to ethyl 7-oxo-7-phenylheptanoate, highlighting the chemical reactions and properties of such compounds (Chiba, Sakaki, Takahashi, & Kaneko, 1985).
Physical Properties Analysis
- The physical properties of ethyl 7-oxo-7-phenylheptanoate can be inferred from studies like that of Tokuda et al. (1978), who examined the photochemical reactions of similar esters in alcoholic solution, shedding light on their physical behavior (Tokuda, Watanabe, & Itoh, 1978).
Chemical Properties Analysis
- Jahng and Park (2018) conducted studies on cyclic diarylheptanoids, which include compounds structurally related to ethyl 7-oxo-7-phenylheptanoate, providing insights into the chemical properties of such compounds (Jahng & Park, 2018).
科学的研究の応用
Synthesis of Enantiomerically Pure Compounds : A new synthesis method produces ethyl (R)-2-hydroxy-4-phenylbutyrate with high enantiomeric purity. This intermediate is important for several ACE inhibitors, with yields ranging from 50-60% from acetophenone and diethyl oxalate (Herold et al., 2000).
Organic Synthesis Methodology : Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate is a novel synthetic intermediate, demonstrating the extensive use of ethyl esters in synthetic chemistry for the production of ethyl-based compounds (Kiely, 1991).
Liquid Crystal Display Dyes : New fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates have shown potential for application in liquid crystal displays due to their good orientation parameter in nematic liquid crystal (Bojinov & Grabchev, 2003).
Improved Synthesis Methods : A simple and efficient method for synthesizing methyl or ethyl 7-oxoheptanoate and 7-acetoxyheptanal from cycloheptanone in ethanol or methanol has been presented, demonstrating the compound's role in streamlined and efficient synthetic processes (Ballini et al., 1991).
Biocidal Properties : Compounds derived from similar structures have shown excellent biocidal properties against various bacteria and fungi. This highlights the potential medical and protective applications of derivatives of Ethyl 7-oxo-7-phenylheptanoate (Youssef et al., 2011).
Biopolymer Production : Research on Poly(beta-hydroxyalkanoates) with aromatic groups from Pseudomonas putida shows the potential of derivatives of Ethyl 7-oxo-7-phenylheptanoate in renewable fuel sources and biofuel production (Abraham et al., 2001).
特性
IUPAC Name |
ethyl 7-oxo-7-phenylheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-2-18-15(17)12-8-4-7-11-14(16)13-9-5-3-6-10-13/h3,5-6,9-10H,2,4,7-8,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMINFMRYRQRRTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455501 | |
| Record name | ETHYL 7-OXO-7-PHENYLHEPTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-oxo-7-phenylheptanoate | |
CAS RN |
112665-41-5 | |
| Record name | ETHYL 7-OXO-7-PHENYLHEPTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

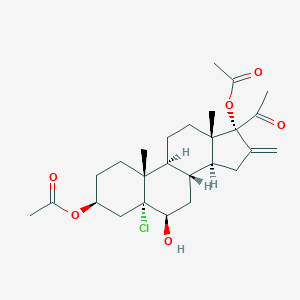
![2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate](/img/structure/B40416.png)
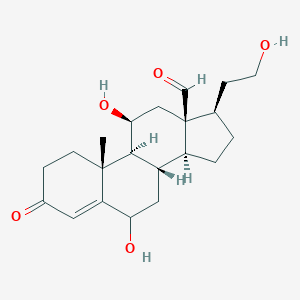
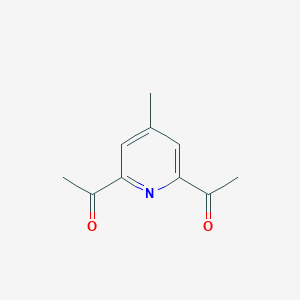
![6-Chloroimidazo[1,2-a]pyridine](/img/structure/B40424.png)
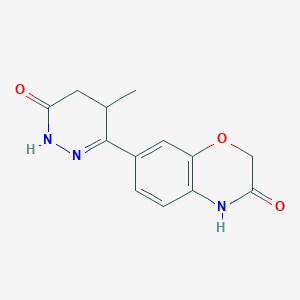
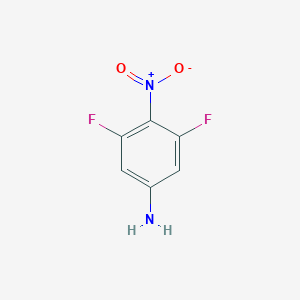
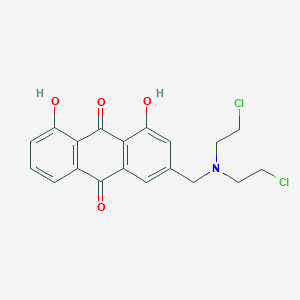
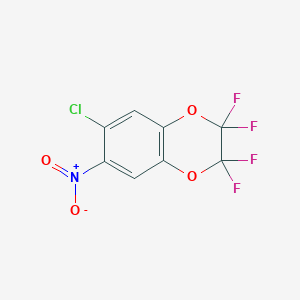

![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)
![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B40445.png)

